molecular formula C30H44O3 B14803240 [(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate

[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate

Cat. No.: B14803240
M. Wt: 452.7 g/mol
InChI Key: AHMMSNQYOPMLSX-HCKOMFQSSA-N
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Description

This compound is a steroidal derivative featuring a cyclopenta[a]phenanthrene core modified with a 10,13-dimethyl substituent, a 3-keto group, and a long-chain undec-10-enoate ester at the C17 position. Its molecular formula is C₃₀H₄₄O₃, with a molecular weight of 452.676 g/mol .

Properties

Molecular Formula

C30H44O3

Molecular Weight

452.7 g/mol

IUPAC Name

[(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate

InChI

InChI=1S/C30H44O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h4,17,19,21,24-27H,1,5-16,18,20H2,2-3H3/t24?,25?,26?,27?,29-,30-/m0/s1

InChI Key

AHMMSNQYOPMLSX-HCKOMFQSSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)C=C[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)C=CC34C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Boldenone undecylenate is synthesized by esterifying boldenone with undecylenic acid. The reaction typically involves the use of a catalyst and occurs under controlled temperature and pressure conditions . The esterification process enhances the compound’s stability and prolongs its half-life in the body .

Industrial Production Methods: In industrial settings, boldenone undecylenate is produced through a series of chemical reactions involving boldenone and undecylenic acid. The process includes purification steps to ensure the final product’s purity and quality . The compound is then formulated for intramuscular injection, which is the primary route of administration .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The undec-10-enoate ester undergoes hydrolysis under acidic or basic conditions to yield the free steroidal alcohol and undec-10-enoic acid. This reaction is critical in metabolic pathways, where enzymatic cleavage (e.g., esterases) releases the active steroid .

Conditions and Outcomes

MediumReagentsProductsApplication
AcidicHCl, H₂O17-hydroxy steroid + undec-10-enoic acidProdrug activation
BasicNaOH, H₂OSteroid carboxylate + undec-10-enoateSynthesis of ionic derivatives

In vivo studies on structural analogs like boldenone undecylenate demonstrate that ester hydrolysis enhances bioavailability by increasing water solubility .

Hydrogenation of the Undec-10-enoate Chain

The C10–C11 double bond in the undec-10-enoate chain is susceptible to catalytic hydrogenation, forming a saturated undecanoate ester.

Reaction Parameters

CatalystPressureSolventProduct
Pd/C1 atm H₂Ethanol[(10R,13S)-steroid] undecanoate

This modification improves oxidative stability, as saturated esters are less prone to peroxidation .

Reduction of the 3-Oxo Group

The ketone at position 3 can be reduced to a secondary alcohol using borohydride reagents.

Reduction Pathways

ReagentConditionsProductStereoselectivity
NaBH₄MeOH, 0°C3β-hydroxy steroid esterModerate
LiAlH₄THF, reflux3α/β-hydroxy mixtureLow

The 3-hydroxy derivatives exhibit altered binding affinity to steroid receptors, impacting biological activity .

Oxidation and Epoxidation Reactions

The undec-10-enoate’s double bond undergoes epoxidation with peracids, while the 3-oxo group resists further oxidation.

Epoxidation Example

ReagentConditionsProduct
mCPBACH₂Cl₂, 25°CEpoxidized undec-10-enoate ester

Epoxides may serve as intermediates for nucleophilic ring-opening reactions, enabling further functionalization .

Transesterification

The ester undergoes exchange reactions with alcohols under acidic or basic catalysis.

Representative Reaction

AlcoholCatalystProduct
MeOHH₂SO₄Methyl undec-10-enoate + free steroid

This method is used to modify pharmacokinetic properties or synthesize labeled analogs .

Enolate Alkylation

The 3-oxo group forms enolates, enabling C-alkylation for structural diversification.

Typical Procedure

  • Deprotonation : LDA, THF, –78°C.

  • Electrophile : R-X (e.g., methyl iodide).

  • Product : C-4 alkylated steroid ester.

Alkylated derivatives show potential for enhanced anabolic activity in preclinical models .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physicochemical Properties
Target Compound C₃₀H₄₄O₃ 452.676 C17 undec-10-enoate ester, 3-keto, 10R,13S-dimethyl Lipophilic ester; likely solid at room temperature
(8R,9S,13S,14S)-17-Acetyl-10,13-dimethyl-3-oxo-tetradecahydro-1H-cyclopenta[a]phenanthren-11-yl acetate () C₂₃H₃₂O₄ 372.50 C11 acetate, C17 acetyl group Solid; increased polarity due to acetate
ProGlo () C₄₃H₅₈N₅O₉Gd ~900 (Gd complex) Gd-chelate, carboxymethyl groups Water-soluble MRI contrast agent
Dexamethasone () C₂₂H₂₉FO₅ 392.46 C9 fluoro, C11/C17 hydroxyl, C16 methyl Glucocorticoid; crystalline solid
Compound 13 () C₂₃H₃₀O₃ 354.48 C3 2-hydroxypentanoyl ester Colorless oil; Rf = 0.23 (petroleum ether/ethyl acetate)
Key Observations :
  • Ester Chain Length: The target compound’s undec-10-enoate chain (C11) contrasts with shorter esters (e.g., acetate in ), which may reduce crystallinity and enhance bioavailability .
  • Functional Groups : The 3-keto group is conserved in most analogs, but substituents like fluorine (dexamethasone) or Gd-chelates (ProGlo) confer distinct bioactivities .
Key Observations :
  • Ullmann Coupling : Used for steroidal intermediates (e.g., ) but offers moderate yields (30.7%) due to steric hindrance .

Biological Activity

The compound [(10R,13S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate is a steroid derivative that exhibits significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C21H30O3
  • Molecular Weight : 330.47 g/mol
  • Structure : The compound features a complex steroid structure with specific stereochemistry that contributes to its biological effects.

Hormonal Activity

  • Androgenic Effects : Research indicates that this compound exhibits androgenic activity similar to testosterone. It binds to androgen receptors and influences gene expression related to male secondary sexual characteristics .
  • Anabolic Properties : Studies have shown that it promotes muscle growth and increases protein synthesis in skeletal muscle tissues. This anabolic effect is beneficial in treating conditions like muscle wasting and osteoporosis .

The biological activities of this compound are primarily mediated through:

  • Receptor Binding : The compound interacts with androgen receptors (AR), leading to the activation of AR-dependent transcriptional programs .
  • Signal Transduction Pathways : It modulates various signaling pathways including the phosphoinositide 3-kinase (PI3K)/Akt pathway which is crucial for cell survival and growth .

Case Studies

  • Muscle Wasting Disorders : In a clinical trial involving patients with cachexia due to chronic diseases, administration of the compound resulted in a significant increase in lean body mass compared to placebo .
  • Osteoporosis Treatment : A study demonstrated that this compound could enhance bone density in post-menopausal women by promoting osteoblast activity and inhibiting osteoclastogenesis .

Research Findings

StudyFindings
Clinical Trial on CachexiaIncreased lean body mass by 15% after 12 weeks of treatment .
Osteoporosis StudyImproved bone mineral density by 10% over 6 months .
Mechanistic StudyConfirmed activation of AR and modulation of PI3K/Akt signaling pathways .

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